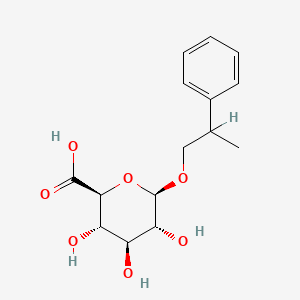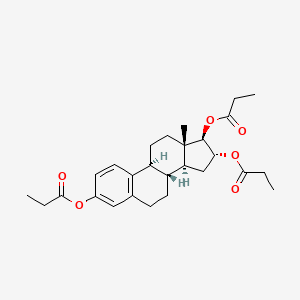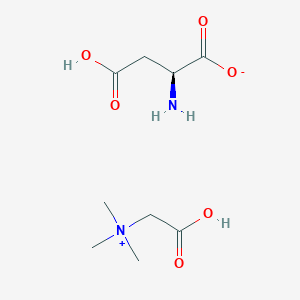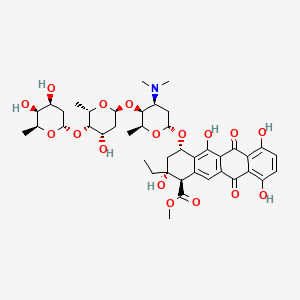![molecular formula C17H18ClN3OS B1194950 3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1194950.png)
3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VU0010010 is bioactive chemical.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
3-Amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide is utilized in the synthesis of various heterocyclic compounds. Kumar and Mashelker (2007) explored the preparation of oxadiazole heterocyclic compounds containing pyranopyridine moieties, anticipated to exhibit hypertensive activity (Kumar & Mashelker, 2007). Similarly, Dyachenko et al. (2019) developed a method for synthesizing functionalized thieno[2,3-b]pyridines through multicomponent condensation reactions, contributing to the field of organic synthesis and medicinal chemistry (Dyachenko et al., 2019).
Antimicrobial Activity
Research by Abdel-Rahman, Bakhite, and Al-Taifi (2002) investigated compounds including 3-aminothieno[2,3-b]pyridine derivatives, examining their in vitro antimicrobial activities, thus contributing to the search for new antimicrobial agents (Abdel-Rahman et al., 2002). Kolisnyk et al. (2015) also synthesized novel derivatives of this compound and assessed their antimicrobial activity, particularly against strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).
Application in Dyeing and Biological Activity
Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including derivatives of 3-aminothieno[2,3-b]pyridine, and applied them for dyeing polyester fabrics. These compounds also exhibited significant antioxidant and antitumor activities, demonstrating their potential in various life applications (Khalifa et al., 2015).
X-Ray Structural Analysis
Quiroga et al. (1999) performed X-ray diffraction studies on compounds related to 3-aminothieno[2,3-b]pyridine, providing valuable structural insights into these heterocyclic compounds (Quiroga et al., 1999).
Oxidation Studies
Stroganova et al. (2019) explored the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with bleach, leading to the formation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines. This study contributes to the understanding of the chemical behavior of these compounds under oxidative conditions (Stroganova et al., 2019).
Synthesis of Polycyclic Compounds
Dotsenko et al. (2021) investigated the synthesis of new polycyclic compounds containing thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole fragment, which showed pronounced UV fluorescence. This research contributes to the development of novel fluorescent materials (Dotsenko et al., 2021).
Propriétés
Nom du produit |
3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide |
|---|---|
Formule moléculaire |
C17H18ClN3OS |
Poids moléculaire |
347.86 |
Nom IUPAC |
3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H18ClN3OS/c1-9-7-13-14(19)15(23-17(13)21-10(9)2)16(22)20-8-11-3-5-12(18)6-4-11/h3-7,14-15H,8,19H2,1-2H3,(H,20,22) |
Clé InChI |
VUEHIWNVURDJMB-UHFFFAOYSA-N |
SMILES |
O=C(C1C(N)C2=CC(C)=C(C)N=C2S1)NCC3=CC=C(Cl)C=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
VU0010010; VU 0010010; VU-0010010 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[[(6-methyl-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1194880.png)
![(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol](/img/structure/B1194881.png)

![(13R,17R)-17-[(1R,2S)-1,2-dihydroxyheptyl]-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one](/img/structure/B1194884.png)


